Methyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate

Description

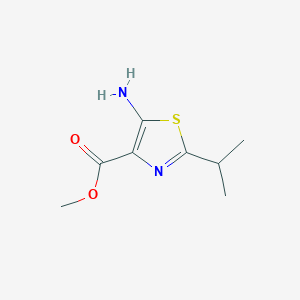

Methyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate (CAS: 1505825-70-6) is a thiazole derivative with the molecular formula C₈H₁₂N₂O₂S and a molecular weight of 200.26 g/mol . Its structure features:

- A propan-2-yl (isopropyl) group at position 2, contributing steric bulk and lipophilicity.

- A methyl ester at position 4, providing a polarizable carboxylate functionality.

This compound is of interest in medicinal chemistry and materials science due to its modular structure, which allows for diverse derivatization. However, its toxicological profile remains understudied .

Properties

Molecular Formula |

C8H12N2O2S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

methyl 5-amino-2-propan-2-yl-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C8H12N2O2S/c1-4(2)7-10-5(6(9)13-7)8(11)12-3/h4H,9H2,1-3H3 |

InChI Key |

ZJRCDVMSLRSUNI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=C(S1)N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Example Synthesis Pathway

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Formation of thiazole ring | Thioketone + α-halo ketone, reflux |

| 2 | Introduction of amino group | Ammonia, catalyst (e.g., palladium), reflux |

| 3 | Esterification | Methanol, sulfuric acid, reflux |

Preparation Methods Analysis

Chemical Synthesis

The chemical synthesis of this compound involves several key steps:

Thiazole Ring Formation : This can be achieved by reacting a thioketone with an α-halo ketone under reflux conditions. The specific thioketone used will determine the substituents on the thiazole ring.

Amination : The introduction of an amino group at the 5-position can be facilitated by nucleophilic substitution reactions. This step may require a catalyst to enhance reactivity.

Esterification : The final step involves the conversion of the carboxylic acid to its methyl ester using methanol and a catalyst like sulfuric acid.

Biological Activity

Thiazole derivatives, including this compound, are being researched for their potential biological activities. These compounds have shown promise in various therapeutic areas, including antimicrobial and anticancer applications.

Research Findings

Recent studies have focused on the synthesis and characterization of thiazole derivatives, emphasizing their potential in drug development. The versatility of thiazoles in forming diverse derivatives with varying biological activities makes them attractive candidates for pharmaceutical research.

Synthesis Challenges

Data Tables

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C8H12N2O2S |

| Molecular Weight | 196.25 g/mol |

| IUPAC Name | This compound |

Synthesis Conditions

| Reaction Step | Conditions |

|---|---|

| Thiazole Ring Formation | Reflux, thioketone + α-halo ketone |

| Amination | Ammonia, catalyst, reflux |

| Esterification | Methanol, sulfuric acid, reflux |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: Nitro derivatives of the thiazole ring.

Reduction: Alcohol derivatives of the carboxylate group.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Methyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The thiazole ring’s ability to participate in hydrogen bonding and π-π interactions plays a crucial role in its activity. Pathways involved may include inhibition of microbial growth or modulation of inflammatory responses.

Comparison with Similar Compounds

Substituent Variations at Position 2

The isopropyl group at position 2 distinguishes the target compound from analogs with alternative substituents. Key comparisons include:

Brominated analogs (e.g., ) are more reactive, enabling further functionalization.

Substituent Variations at Position 5

The 5-amino group is critical for hydrogen bonding. Comparisons with other R5 substituents:

Key Insight: The 5-amino group’s nucleophilicity contrasts with electron-withdrawing groups (e.g., chlorophenyl ), which may reduce metabolic stability but improve target binding.

Ester Group Modifications

The methyl ester at position 4 can be replaced with ethyl or tert-butyl esters to modulate solubility:

Key Insight : Methyl esters balance lipophilicity and stability, whereas ethyl esters or salts (e.g., ) enhance solubility for in vivo applications.

Crystallographic Data

While direct data for the target compound is unavailable, isostructural thiazoles (e.g., ) crystallize in triclinic P 1 symmetry with planar conformations. The isopropyl group likely induces minor torsional strain compared to smaller substituents.

Biological Activity

Methyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate, a thiazole derivative, has attracted significant attention in medicinal chemistry due to its promising biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 200.26 g/mol. The compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of an amino group and an ester functional group enhances its reactivity and biological potential.

Synthesis

The synthesis of this compound typically involves several steps, including the use of reagents like sodium methoxide and thiourea under controlled conditions. The following general synthetic route can be outlined:

- Formation of Thiazole Ring : React thiourea with appropriate carbonyl compounds to form the thiazole core.

- Introduction of Functional Groups : Modify the thiazole structure to introduce the amino and ester functionalities.

- Purification : Employ techniques such as recrystallization or chromatography to obtain the pure compound.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A comparative analysis with related compounds shows varying degrees of activity against different microbial strains:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C8H12N2O2S | Antimicrobial |

| Methyl 2-amino-4-(propan-2-yl)-1,3-thiazole-5-carboxylate | C8H12N2O2S | Antimicrobial |

| Ethyl 4-amino-5-(propan-2-yl)-1,3-thiazole | C8H12N2O2S | Anticancer |

The presence of both an amino group and an isopropyl substituent contributes to its distinct reactivity and enhances its biological activity compared to other thiazoles .

Antiprotozoal Activity

In addition to its antimicrobial effects, this compound has shown potential antiprotozoal activity. For instance, derivatives similar to this compound have demonstrated significant efficacy against protozoan infections such as Trypanosomiasis, with some compounds achieving IC50 values in the low micromolar range .

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives in treating various diseases:

- Anticancer Studies : A study reported that thiazole derivatives exhibited significant cytotoxicity against cancer cell lines with IC50 values lower than standard chemotherapeutic agents like doxorubicin. The structure–activity relationship (SAR) analysis indicated that modifications in the thiazole ring can enhance anticancer properties .

- Antimicrobial Efficacy : Another investigation into related thiazole compounds found that specific substitutions on the thiazole ring improved their antimicrobial potency against resistant bacterial strains .

Q & A

Q. What are the key synthetic routes for Methyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate and phenylhydrazine can undergo cyclization in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form pyrazole intermediates, which are then hydrolyzed to carboxylic acids and esterified . Optimization involves adjusting reaction temperature (80–100°C), solvent polarity (e.g., ethanol or THF), and catalyst selection (e.g., HCl or acetic acid). Monitoring via TLC or HPLC ensures intermediate purity before esterification .

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELX software) confirms bond lengths, angles, and space group (e.g., monoclinic P21/n for analogous thiazole derivatives) .

- Spectroscopy : NMR (¹H/¹³C) identifies proton environments (e.g., NH₂ at δ 6.5–7.0 ppm, isopropyl CH₃ at δ 1.2–1.4 ppm). IR confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) . Mass spectrometry (ESI-MS) verifies molecular weight (e.g., m/z 200.26 for C₈H₁₂N₂O₂S) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability studies indicate degradation under prolonged UV exposure or acidic/basic conditions. Storage at –20°C in inert atmospheres (N₂/Ar) is recommended .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the reactivity or biological activity of this thiazole derivative?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carboxylate group (C=O) and amino group (NH₂) are reactive centers. Molecular docking (AutoDock Vina) assesses binding affinity to target proteins (e.g., enzymes like COX-2), leveraging crystallographic data (PDB IDs) for validation .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

Contradictions may arise from tautomerism (e.g., thiazole ring proton exchange) or solvent effects. Strategies include:

- Variable-temperature NMR to detect dynamic processes.

- Deuterated solvent comparison (e.g., DMSO-d₆ vs. CDCl₃).

- 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. How can the compound’s synthetic yield be improved while minimizing byproducts?

- Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts enhance regioselectivity.

- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 12 hours) and improves yield by 15–20% .

- Workup optimization : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted amines; recrystallization (ethanol/hexane) purifies the final product .

Q. What role do substituents (e.g., isopropyl, carboxylate) play in modulating the compound’s electronic and steric properties?

- Isopropyl group : Increases steric bulk, reducing π-π stacking in crystal lattices (evidenced by lower melting points in analogs) .

- Carboxylate ester : Enhances solubility in organic solvents and serves as a handle for derivatization (e.g., hydrolysis to carboxylic acid for salt formation) .

Methodological Notes

- Crystallography : Use SHELXL for refinement, leveraging high-resolution data (R-factor < 5%) to resolve disorder in the thiazole ring .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity for biological assays .

- Spectral analysis : Cross-validate NMR assignments with DEPT-135 and HSQC to distinguish CH₃ (isopropyl) from NH₂ signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.